molecular formula C17H18Cl2N2O2 B586094 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide CAS No. 1382084-37-8

2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide

Cat. No.: B586094
CAS No.: 1382084-37-8
M. Wt: 357.267
InChI Key: BSTKYJXULFVQRI-UGWFXTGHSA-N
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Description

2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of dichloro and methoxy substituents on the phenyl ring, as well as a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Nitration and Reduction:

    Halogenation: Chlorination of the phenyl ring to introduce dichloro substituents.

    Methoxylation: Introduction of the methoxy group via methylation reactions.

    Amidation: Formation of the acetamide moiety through reaction with dimethylacetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.

    Reduction: Reduction of the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols or quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N,N-dimethylacetamide: Lacks the methoxy group.

    2-(2-((4-Methoxyphenyl)amino)phenyl)-N,N-dimethylacetamide: Lacks the dichloro substituents.

    2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl)-N,N-diethylacetamide: Has diethyl groups instead of dimethyl.

Uniqueness

The presence of both dichloro and methoxy substituents, along with the dimethylacetamide moiety, makes 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide unique. These structural features may confer specific chemical reactivity, biological activity, or physical properties that distinguish it from similar compounds.

Properties

IUPAC Name

N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-methoxyanilino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c1-21(2)16(22)8-11-6-4-5-7-15(11)20-17-13(18)9-12(23-3)10-14(17)19/h4-7,9-10,20H,8H2,1-3H3/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTKYJXULFVQRI-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=C(C=C2Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=C(C=C2Cl)OC)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
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2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
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2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
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2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
Reactant of Route 5
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2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
Reactant of Route 6
2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide

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